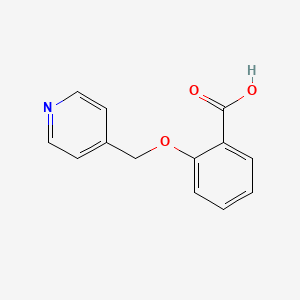

2-(Pyridin-4-ylmethoxy)benzoic acid

Description

Contextualization within Benzoic Acid and Pyridine (B92270) Chemical Research

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications from food preservation to the synthesis of more complex molecules. Their acidity and the reactivity of the aromatic ring are key features that have been extensively studied and exploited. Pyridine, a heterocyclic aromatic amine, is another fundamental building block in chemistry, renowned for its role as a ligand in coordination chemistry and as a scaffold in medicinal chemistry.

The amalgamation of these two moieties in 2-(pyridin-4-ylmethoxy)benzoic acid creates a bifunctional molecule with distinct reactive sites. The carboxylic acid group can participate in acid-base reactions, esterification, and amide bond formation, while the pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. The "ortho" substitution pattern of the pyridinylmethoxy group on the benzoic acid ring introduces steric considerations and potential for intramolecular interactions that differentiate it from its meta and para isomers.

Academic Significance and Contemporary Research Trajectories

While specific research on this compound is not as extensively documented as for its isomers, its structural motifs suggest significant academic interest. The presence of both a carboxylic acid and a pyridine ring makes it a prime candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. Research on the related isomer, 4-(pyridin-4-ylmethoxy)benzoic acid, has demonstrated its utility in forming two-dimensional coordination polymers with zinc, exhibiting interesting structural topologies and luminescent properties. researchgate.net Similarly, the cobalt salt of 4-(pyridin-2-ylmethoxy)benzoic acid has been synthesized and its crystal structure determined, showcasing the ability of these types of ligands to form complex supramolecular assemblies through hydrogen bonding.

In the realm of medicinal chemistry, pyridine derivatives are integral to the development of new therapeutic agents. The structural features of this compound make it a fragment of interest for designing molecules with potential biological activity. For instance, various pyridine-containing compounds have been investigated for their roles as enzyme inhibitors or receptor modulators. While direct biological studies on this specific isomer are limited, the broader class of pyridine derivatives is a fertile ground for drug discovery. google.com

Future research on this compound is likely to proceed along several trajectories. A primary focus will be its synthesis and full characterization, including detailed spectroscopic and crystallographic analysis, to understand its precise three-dimensional structure and solid-state packing. Exploration of its coordination chemistry with a variety of metal ions could lead to the discovery of novel MOFs with unique properties, such as porosity for gas storage or catalysis. Furthermore, its potential as a building block in medicinal chemistry warrants investigation, with studies designed to assess its biological activity in various assays. The ortho-positioning of the substituent may lead to unique pharmacological profiles compared to its better-studied isomers.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-3-1-2-4-12(11)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXCCHTWBPXRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(Pyridin-4-ylmethoxy)benzoic Acid

The synthesis of this compound is typically achieved through multi-step organic synthesis, which allows for the precise installation of the required functional groups.

The primary and most common method for synthesizing this compound involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This approach strategically connects the benzoic acid and pyridine (B92270) moieties.

The general synthetic sequence involves the reaction of a salicylic (B10762653) acid derivative (a 2-hydroxybenzoic acid derivative) with a 4-substituted pyridine. A common pathway begins with the protection of the carboxylic acid of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). The resulting phenoxide, generated by a suitable base, then acts as a nucleophile, attacking an electrophilic pyridine derivative such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine (B1298872). The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

An alternative, related strategy involves the Mitsunobu reaction. In this case, 2-hydroxybenzoic acid (or its ester form) is reacted with 4-pyridinemethanol (B147518) in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). This method offers mild reaction conditions but requires careful purification to remove phosphine-related byproducts.

A less direct, but plausible, route could involve the oxidation of a precursor molecule. For instance, the corresponding aldehyde, 2-(Pyridin-4-ylmethoxy)benzaldehyde, can be oxidized to the carboxylic acid using standard oxidizing agents. Similarly, the oxidation of the benzylic alcohol, (2-(Pyridin-4-ylmethoxy)phenyl)methanol, would also yield the desired acid.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of base, solvent, temperature, and reaction time.

In the Williamson ether synthesis approach, the selection of the base and solvent is critical. Stronger bases can deprotonate the phenolic hydroxyl group more effectively but may also promote side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they enhance the nucleophilicity of the phenoxide. The reaction temperature is typically maintained between 60–80°C to ensure a reasonable reaction rate while minimizing potential degradation.

Microwave-assisted synthesis has also been explored to accelerate these reactions. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields by providing rapid and uniform heating.

The progress of the synthesis is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and to identify the formation of any byproducts.

Table 1: Optimization of Reaction Conditions for Ether Synthesis

| Parameter | Condition 1 | Condition 2 | Rationale |

| Base | K₂CO₃ | NaH | K₂CO₃ is a milder base, suitable for sensitive substrates; NaH is a stronger, non-nucleophilic base for less reactive phenols. |

| Solvent | DMF | Acetonitrile | Both are polar aprotic solvents that facilitate SN2 reactions. |

| Temperature | Room Temp | 60-80 °C | Elevated temperatures increase reaction rates but must be controlled to prevent side reactions. |

| Method | Conventional Heating | Microwave Irradiation | Microwave heating can drastically reduce reaction times and improve yields. |

Precursor Chemistry and Strategic Starting Material Utilization

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound. The two key fragments required are a salicylic acid derivative and a pyridine-4-methanol derivative.

For the benzoic acid portion, methyl salicylate is a common and cost-effective starting material. The methyl ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the etherification step. Other protecting groups for the carboxylic acid could also be employed.

For the pyridine portion, 4-(chloromethyl)pyridine hydrochloride or the corresponding 4-(bromomethyl)pyridine hydrobromide are frequently used. These halogenated derivatives provide a good electrophilic site for the nucleophilic attack by the phenoxide. Alternatively, 4-pyridinemethanol can be used directly in a Mitsunobu reaction or can be converted to a better leaving group (e.g., a tosylate) prior to reaction.

The strategic choice of precursors can also be influenced by the desired substitution pattern on either the benzene (B151609) or pyridine ring. For example, starting with a substituted salicylic acid allows for the synthesis of derivatives with modified properties.

Derivatization Reactions of this compound

The presence of both a carboxylic acid and a pyridine ring makes this compound a versatile scaffold for further chemical modification.

The carboxylic acid moiety is a prime site for derivatization through esterification and amidation reactions. research-solution.com These reactions are typically performed by activating the carboxylic acid.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, reacting it with an alcohol under acidic catalysis. However, to avoid potential reactions with the basic pyridine nitrogen, methods using coupling agents are often preferred. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can efficiently promote ester formation with a wide range of alcohols. acs.org

Amidation: Similarly, amides can be readily prepared by reacting the acid with a primary or secondary amine. This transformation is also commonly mediated by peptide coupling reagents. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is an effective activating agent for this purpose, often used in a solvent like DMF. These reactions generally proceed with high yields, typically in the range of 60-85% for amide formation.

A more recent approach involves the use of a modified Yamaguchi reagent, (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which has been shown to be effective for racemization-free esterification and amidation. acs.org

Table 2: Representative Coupling Reagents for Esterification and Amidation

| Reaction | Coupling Reagent | Typical Co-reagent/Base | Notes |

| Esterification | EDC/DCC | DMAP | Standard conditions for forming esters from carboxylic acids and alcohols. |

| Amidation | HBTU | DIPEA | Highly efficient for peptide and other amide bond formations. |

| Esterification/Amidation | Modified Yamaguchi Reagent | DMAP, DIPEA | Provides stereoselective products. acs.org |

The pyridine ring in this compound can also undergo chemical transformations.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This transformation significantly alters the basicity and steric profile of the molecule.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic substitution.

Quaternization: As a tertiary amine, the pyridine nitrogen can be alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. This introduces a permanent positive charge and increases the water solubility of the compound.

Chemical Modifications of the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical transformations. These modifications are crucial for altering the compound's physicochemical properties and for its incorporation into larger, more complex molecular architectures. Key transformations of the benzoic acid moiety include esterification, amide formation, reduction, and decarboxylation.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard esterification methods, such as the Steglich esterification, are applicable. This reaction typically involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). rsc.org The reaction proceeds under mild, neutral conditions, which is advantageous for preserving the integrity of the rest of the molecule. rsc.org For instance, the esterification of a similar benzoic acid derivative was achieved using EDC and DMAP, highlighting a viable route for this compound. Another approach involves the conversion of the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an alcohol.

Amide Formation: The synthesis of amides from this compound can be achieved through various coupling methods. The use of peptide coupling reagents is a common strategy. For example, activating agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in a solvent such as dimethylformamide (DMF) can facilitate the reaction with a primary or secondary amine to yield the corresponding benzamide (B126) derivative with good yields, typically ranging from 60-85% for related benzoic acids. The mechanism involves the activation of the carboxylic acid to form a reactive intermediate that readily reacts with the amine. Alternative methods for amide bond formation that could be applied include the use of titanium(IV) chloride (TiCl₄) as a mediator in pyridine, which has been shown to be effective for the direct condensation of carboxylic acids and amines. nih.gov Boric acid has also been explored as a mild catalyst for the dehydrative amidation of benzoic acids with aromatic amines. researchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (2-((pyridin-4-yl)methoxy)phenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like dry ether is typically required for this transformation. savemyexams.comlibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. savemyexams.com The reduction proceeds via an aldehyde intermediate, which is further reduced in situ to the alcohol. libretexts.org More recent advancements have explored catalyst-free hydroboration using reagents like pinacolborane (HBpin) under mild conditions, which could present a more selective and safer alternative for the reduction of the carboxylic acid moiety. acs.org

Decarboxylation: The removal of the carboxyl group from the aromatic ring is another possible transformation, although it often requires harsh conditions. Thermal decarboxylation can occur under acidic or basic conditions. For certain benzoic acid derivatives, decarboxylation is a key step in the synthesis of other aromatic compounds. numberanalytics.com In the context of coordination chemistry, in situ decarboxylation of a related ligand has been observed under hydrothermal conditions, suggesting that high temperatures can promote this transformation. researchgate.net More advanced methods for decarboxylative C-O bond formation, such as a photoinduced ligand-to-metal charge transfer (LMCT) process using a copper catalyst, have been developed for benzoic acids, offering a potential route to phenols under milder conditions. nih.gov

| Transformation | Reagents and Conditions | Product Type | Typical Yields (for related compounds) | Citation |

|---|---|---|---|---|

| Esterification | DCC or EDC, DMAP, Alcohol | Ester | Not specified | rsc.org |

| 1. SOCl₂; 2. Alcohol | Ester | 65-70% | ||

| Amide Formation | HBTU, DMF, Amine | Amide | 60-85% | |

| TiCl₄, Pyridine, Amine | Amide | Up to 98% | nih.gov | |

| Boric Acid, Amine, Heat | Amide | Good | researchgate.net | |

| Reduction | LiAlH₄, Dry Ether | Primary Alcohol | High | savemyexams.comlibretexts.org |

| HBpin, Neat, 60 °C | Primary Alcohol (after hydrolysis) | Up to 99% | acs.org | |

| Decarboxylation | Acidic or Basic Conditions, Heat | Substituted Pyridine | Not specified | |

| Hydrothermal Synthesis | Substituted Pyridine | In situ reaction | researchgate.net | |

| Cu Catalyst, Light | Phenol | Good | nih.gov |

Catalytic Approaches and Emerging Synthetic Strategies

The development of efficient and sustainable synthetic methods is a continuous effort in organic chemistry. For the synthesis of this compound and its derivatives, various catalytic approaches and emerging strategies are being explored to improve yields, reduce waste, and simplify reaction procedures.

Catalytic Approaches:

Catalysis plays a pivotal role in modern organic synthesis. For the preparation of pyridine derivatives, both homogeneous and heterogeneous catalysts have been employed. researchgate.net Nanomagnetic catalysts have also been investigated for the synthesis of pyridine-containing heterocycles. researchgate.net

A key step in the synthesis of this compound is the formation of the ether linkage. This is often achieved through a Williamson ether synthesis, which can be facilitated by a base. The synthesis of a related compound, 2-methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid, involves the reaction of a pyridinylmethanol derivative with a substituted benzoic acid ester under basic conditions, for example, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of aromatic rings. While not directly applied to the synthesis of the title compound, a palladium-catalyzed ortho-methylation of a benzoic acid derivative using di-tert-butyl peroxide (DTBP) as the methyl source has been reported, showcasing the potential for direct functionalization of the benzoic acid ring.

The synthesis of the benzoic acid moiety itself can be achieved through the oxidation of a corresponding benzaldehyde (B42025) or an alkylbenzene. masterorganicchemistry.comscielo.org.mx For instance, the oxidation of 2-(thiophen-2-ylmethoxy)benzaldehyde to the corresponding benzoic acid was achieved using silver oxide. scielo.org.mx

Emerging Synthetic Strategies:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles and phenanthridinones. beilstein-journals.orgmdpi.com The synthesis of 2,2′-diselenobis(benzoic acid) has been reported using a continuous flow setup with water as the solvent and a reaction time of only 90 seconds, demonstrating the potential for rapid and sustainable synthesis of benzoic acid derivatives. rsc.org

Photocatalysis: Photocatalysis utilizes light to drive chemical reactions, often under mild conditions. This strategy has been employed for the degradation of organic pollutants using composite materials of pyridine-based polymers and metal oxides like TiO₂ and ZnO. mdpi.com In synthetic applications, photocatalysis has been used for the oxidative hydroxylation of arylboronic acids and the oxidation of benzaldehydes. nih.gov The development of metal-free organic heterogeneous photocatalysts is an active area of research. nih.gov Furthermore, photocatalytic methods for the synthesis of coordination polymers with photocatalytic properties have been explored. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. For the synthesis of a related compound, a microwave-assisted coupling of a benzoic acid ester with (pyridin-3-yl)methanol and K₂CO₃ was employed. This technique can be beneficial for both the esterification and etherification steps in the synthesis of this compound.

| Strategy | Description | Potential Application in Synthesis | Citation |

|---|---|---|---|

| Flow Chemistry | Continuous processing in microreactors, offering enhanced control and safety. | Rapid and scalable synthesis of the benzoic acid core or the final ether linkage. | beilstein-journals.orgmdpi.comrsc.org |

| Photocatalysis | Use of light to initiate and drive chemical reactions, often with high selectivity. | Oxidation of a precursor to the benzoic acid or potentially for C-O bond formation. | mdpi.comnih.govrsc.org |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reaction rates. | Rapid esterification, amide formation, or Williamson ether synthesis steps. |

Structural Elucidation and Advanced Spectroscopic Characterization

The precise arrangement of atoms and functional groups within 2-(Pyridin-4-ylmethoxy)benzoic acid is determined using a suite of spectroscopic techniques. These methods provide detailed information on the connectivity, chemical environment, and spatial relationships of the atoms, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. It provides granular information about the hydrogen (¹H) and carbon (¹³C) skeletons of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzoic acid and pyridine (B92270) rings would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic currents. The protons on the pyridine ring adjacent to the nitrogen atom are anticipated to be the most deshielded. The protons of the benzoic acid ring would show splitting patterns consistent with their ortho, meta, and para relationships. A key singlet signal would correspond to the methylene (B1212753) protons (-CH₂-) of the ether linkage, likely appearing in the range of δ 5.0-5.5 ppm. The acidic proton of the carboxylic acid group would present as a broad singlet at a significantly downfield chemical shift (often >10 ppm), the exact position and broadness of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2, H-6 | ~8.6 | Doublet |

| Pyridine H-3, H-5 | ~7.4 | Doublet |

| Benzoic Acid H-3 | ~7.8 | Doublet of doublets |

| Benzoic Acid H-4 | ~7.5 | Triplet of doublets |

| Benzoic Acid H-5 | ~7.1 | Triplet |

| Benzoic Acid H-6 | ~8.1 | Doublet of doublets |

| Methylene (-CH₂-) | ~5.2 | Singlet |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry, this compound is expected to show 13 distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (δ ~165-170 ppm). The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C-2 of the benzoic acid ring and C-4 of the pyridine ring) would be found at the lower end of this range. The methylene carbon (-CH₂-) signal is expected around δ 65-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~167 |

| Aromatic C-O | ~158 |

| Aromatic C-COOH | ~122 |

| Other Aromatic C | 110-150 |

| Methylene (-CH₂-) | ~68 |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the benzoic acid and pyridine rings. For instance, correlations would be observed between adjacent protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons at the points of substitution on the aromatic rings (C-1, C-2 of benzoic acid and C-4 of pyridine). For example, the methylene protons would show an HMBC correlation to the C-4 of the pyridine ring and the C-2 of the benzoic acid ring, confirming the connectivity of the molecule's core structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational state.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. A very broad absorption in the IR spectrum from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp band in the IR spectrum, typically around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C-O-C ether linkage would show characteristic stretching bands in the 1250-1050 cm⁻¹ region. Vibrations associated with the pyridine and benzene (B151609) rings, such as C=C and C=N stretching, would be observed in the 1600-1450 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule as a whole.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1720 | Strong |

| Aromatic/Methylene | C-H Stretch | 2850-3100 | Medium |

| Aromatic Rings | C=C/C=N Stretch | 1450-1600 | Medium-Strong |

| Ether | C-O-C Stretch | 1050-1250 | Strong |

Note: This is a generalized prediction. Actual experimental values may vary.

The flexibility of the ether linkage allows for different spatial orientations (conformations) of the pyridinylmethyl and benzoic acid moieties relative to each other. These different conformations can sometimes be detected by vibrational spectroscopy. Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies for different stable conformers. By comparing the calculated spectra for various conformers with the experimental IR and Raman spectra, it may be possible to determine the predominant conformation of the molecule in the solid state or in solution. Subtle shifts in the positions and intensities of certain vibrational bands, particularly those involving the ether linkage and the adjacent aromatic rings, can be indicative of specific conformational preferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the absorption characteristics of its two main chromophoric systems: the pyridine ring and the benzoic acid moiety.

The electronic spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions within the aromatic rings and the carbonyl group.

The benzoic acid component typically exhibits two main absorption bands in the ultraviolet region. The more intense band, often referred to as the B-band (or E2-band), appears around 230 nm and is attributed to a π→π* transition of the benzene ring conjugated with the carboxylic acid group. A weaker, lower-energy band, the C-band (or B-band), is observed around 270-280 nm and also originates from a π→π* transition, often showing fine structure. The presence of the ether linkage at the ortho position can influence the position and intensity of these bands.

The pyridine moiety also displays characteristic absorptions. It undergoes a π→π* transition, which is typically observed in the region of 240-270 nm. Additionally, the non-bonding electrons on the nitrogen atom can participate in an n→π* transition, which usually appears as a weaker, lower-energy band at longer wavelengths, often above 300 nm, although this can be solvent-dependent and sometimes obscured by the more intense π→π* bands.

The combination of these chromophores in this compound would likely result in a complex UV-Vis spectrum with overlapping bands. The main absorption maxima are anticipated to be in the range of 230-280 nm, dominated by the strong π→π* transitions of the substituted benzene and pyridine rings. The n→π* transition of the pyridine nitrogen might be observed as a shoulder on the tail of the main absorption bands.

| Expected UV-Vis Absorption Characteristics | |

| Wavelength Range (nm) | Electronic Transition |

| ~ 230 - 250 | π→π* (Benzoic acid moiety) |

| ~ 240 - 270 | π→π* (Pyridine moiety) |

| ~ 270 - 280 | π→π* (Benzoic acid moiety, C-band) |

| > 300 (often weak or a shoulder) | n→π* (Pyridine moiety) |

This table presents expected absorption ranges based on the characteristics of the individual chromophores.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information for determining the molecular weight and confirming the elemental composition of a compound, as well as offering insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is employed to accurately determine the mass of the molecular ion, which allows for the confirmation of the molecular formula. For this compound, the molecular formula is C₁₃H₁₁NO₃.

Table of HRMS Data:

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight (Monoisotopic) | 229.0739 g/mol |

| Molecular Weight (Average) | 229.23 g/mol scbt.com |

| Expected [M+H]⁺ (Monoisotopic) | 230.0817 |

This data is based on the chemical formula and is essential for confirming the identity of the synthesized compound.

In mass spectrometry, the molecular ion ([M]⁺) of this compound is expected to undergo characteristic fragmentation, providing structural information. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses.

A primary fragmentation pathway would involve the cleavage of the ether bond, which is one of the most labile bonds in the structure. This can occur in two ways:

Cleavage of the C-O bond between the methylene bridge and the benzoic acid ring: This would lead to the formation of a pyridin-4-ylmethyl cation at m/z 92 and a 2-hydroxybenzoic acid radical cation. The ion at m/z 92, corresponding to the [C₆H₆N]⁺ fragment, is expected to be a prominent peak.

Cleavage of the C-O bond between the methylene bridge and the pyridine ring: This would result in a 2-methoxybenzoic acid radical cation and a picolyl radical.

Another significant fragmentation pathway involves the benzoic acid moiety. Loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion would produce a fragment at m/z 212, corresponding to the [M-OH]⁺ ion. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment could yield an ion at m/z 184.

Furthermore, the characteristic fragmentation of the benzoic acid itself can be observed. Loss of the entire carboxylic acid group (•COOH, 45 Da) from the molecular ion would result in a fragment at m/z 184. Alternatively, cleavage of the C-C bond between the phenyl ring and the carboxylic acid group could lead to a phenyl-containing fragment.

Table of Predicted Major Mass Spectrometry Fragments:

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 229 | [C₁₃H₁₁NO₃]⁺ | Molecular Ion ([M]⁺) |

| 212 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group |

| 184 | [M - COOH]⁺ or [M - OH - CO]⁺ | Loss of the carboxylic acid group or subsequent loss of CO |

| 92 | [C₆H₆N]⁺ | Cleavage of the ether bond, forming the pyridin-4-ylmethyl cation |

This table outlines the expected major fragments based on the structure of this compound and general fragmentation principles.

Advanced Structural Analysis: X Ray Crystallography and Solid State Studies

Single Crystal X-ray Diffraction of 2-(Pyridin-4-ylmethoxy)benzoic Acid and its Derivatives

The analysis of a derivative, pyridin-4-ylmethyl 4-nitrobenzoate, demonstrates the type of data obtained from a single-crystal X-ray diffraction experiment. The compound was found to crystallize in the monoclinic system with the space group P21/n. researchgate.netresearchgate.net The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, were determined with high precision. researchgate.netresearchgate.net This foundational data is the first step in any detailed crystallographic study.

Table 1: Crystallographic Data for Pyridin-4-ylmethyl 4-nitrobenzoate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.981 (2) |

| b (Å) | 12.347 (3) |

| c (Å) | 10.161 (3) |

| β (°) | 101.450 (9) |

| Volume (ų) | 1227.3 (5) |

| Z (molecules/unit cell) | 4 |

Data sourced from references researchgate.netresearchgate.net.

The molecular structure of this compound features a flexible ether linkage (–O–CH₂–) connecting the rigid benzoic acid and pyridine (B92270) ring systems. SCXRD studies on analogous structures reveal that the conformation is largely dictated by the torsion angles around this linkage. The benzoic acid and pyridine moieties are themselves generally planar. In related structures, the dihedral angle between the carboxylic acid group and its attached benzene (B151609) ring is often small, indicating a high degree of planarity. nih.gov The relative orientation of the two aromatic rings is a key conformational feature, influencing how the molecule packs in the solid state.

The solid-state architecture of pyridinylmethoxy benzoic acid derivatives is dominated by a network of non-covalent interactions that guide the molecules to assemble into a stable, three-dimensional structure.

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of another. This robust O-H···N hydrogen bond is a highly predictable and reliable supramolecular synthon that frequently directs the assembly of acid-pyridine co-crystals and derivatives. nih.govnih.govmdpi.com In many cases, this interaction leads to the formation of well-defined molecular aggregates. nih.gov Weaker C-H···O hydrogen bonds, involving aromatic or methylene (B1212753) C-H donors and carbonyl or ether oxygen acceptors, also play a crucial role in stabilizing the crystal packing. nih.gov

Co-crystallization Studies Involving this compound Analogues

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a compound by combining it with another molecule (a coformer) in a specific stoichiometric ratio within a crystal lattice. Studies on benzoic acid derivatives and pyridine-containing compounds have shown a strong tendency to form co-crystals. rsc.orgnih.gov

The primary interaction driving this process is typically the strong O-H···N hydrogen bond between the carboxylic acid and the basic pyridine nitrogen. nih.gov Research on co-crystals between various 4-alkoxy-benzoic acids and 1,2-bis-(pyridin-4-yl)ethane demonstrates the formation of linear, hydrogen-bonded 2:1 units of the acid and the pyridine base. nih.gov Similarly, co-crystallization of benzoic acid with bases like diazabicyclo[2.2.2]octane (DABCO) and 2-aminopyrimidine (B69317) has been shown to yield different polymorphs depending on the preparation method (solution vs. grinding), highlighting the complexity and tunability of these systems. rsc.org These studies underscore how the choice of coformer and stoichiometry can be used to engineer novel solid-state structures with predictable intermolecular connectivity. nih.govnih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides the most detailed structural information, it requires a suitable single crystal, which can be difficult to grow. units.it Powder X-ray diffraction (PXRD) is a more accessible technique used for the characterization of bulk, polycrystalline materials. units.it

PXRD is crucial for several reasons:

Phase Identification: It serves as a rapid "fingerprint" method to confirm the identity of a synthesized crystalline compound. The resulting diffraction pattern is unique to a specific crystal structure. units.it

Purity Analysis: It can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is vital in pharmaceutical and materials science, as polymorphs can have different properties. rsc.org

Confirmation of Synthesis: In co-crystallization or solid-state reactions, PXRD is used to verify that the desired new phase has formed. nih.gov This is often done by comparing the experimental PXRD pattern of the product with a pattern simulated from the known single-crystal structure. nih.govrsc.org Variable-temperature PXRD (VT-PXRD) can also be used to study phase transitions and the thermal stability of crystalline materials. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic properties of many-body systems. For 2-(Pyridin-4-ylmethoxy)benzoic acid, DFT calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to ensure reliable results.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure.

Once optimized, the electronic structure can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzoic acid and pyridine (B92270) rings.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically distributed over the electron-deficient parts of the molecule.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. ontosight.ainih.gov

A hypothetical data table for the frontier molecular orbitals might look as follows:

| Parameter | Energy (eV) |

| HOMO | (Value) |

| LUMO | (Value) |

| Energy Gap (ΔE) | (Value) |

| Note: Specific energy values are not available from existing literature. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. tandfonline.com Each calculated frequency represents a specific normal mode of vibration, such as the stretching or bending of bonds. mdpi.com

By comparing the calculated spectrum with an experimental one, chemists can confidently assign the observed spectral bands to specific molecular motions. mdpi.com A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and to improve the match with experimental data. mdpi.com For this compound, characteristic vibrations would include O-H stretching of the carboxylic acid, C=O stretching, C-O-C ether stretching, and various C-H and C=C/C=N stretching and bending modes from the aromatic rings. mdpi.com

A sample data table comparing theoretical and experimental vibrational frequencies would be structured as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | (Value) | (Value) | Carboxylic acid stretch |

| ν(C=O) | (Value) | (Value) | Carbonyl stretch |

| ν(C-O-C) | (Value) | (Value) | Ether stretch |

| ν(C=N) | (Value) | (Value) | Pyridine ring stretch |

| Note: Specific frequency values are not available from existing literature. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. For this compound, these would be centered on the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring. These sites are prone to electrophilic attack. tandfonline.com

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These would be located around the acidic hydrogen of the carboxyl group and potentially the hydrogen atoms on the aromatic rings, marking them as sites for nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

The MEP map provides crucial insights into molecular reactivity and intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. tandfonline.com It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. tandfonline.com For this compound, significant interactions would be expected between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings.

Natural Population Analysis (NPA) is performed alongside NBO to calculate the charge distribution on each atom, offering a more intuitive picture of the atomic charges than other methods like Mulliken population analysis. ontosight.ai

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are mapped onto the surface, highlighting different types of intermolecular contacts.

The corresponding 2D fingerprint plot is a histogram of dᵢ versus dₑ, where different types of interactions appear as distinct patterns. researchgate.netmdpi.com For this compound, the key interactions would likely be:

O···H/H···O contacts: Representing hydrogen bonds involving the carboxylic acid group.

H···H contacts: Typically the most abundant, representing van der Waals forces. researchgate.net

C···H/H···C contacts: Indicating C-H···π interactions.

N···H/H···N contacts: Involving the pyridine nitrogen.

The percentage contribution of each contact type can be calculated, providing a quantitative summary of the crystal packing forces. mdpi.com

Conformational Landscape Analysis and Potential Energy Surface (PES) Studies

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O-C ether linkage and the bond connecting the methoxy (B1213986) group to the pyridine ring. A Potential Energy Surface (PES) scan can be performed to explore the conformational landscape. tandfonline.com This involves systematically rotating a specific dihedral angle and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy barriers (transition states), providing insight into the molecule's preferred shapes and its dynamic behavior.

Coordination Chemistry of 2 Pyridin 4 Ylmethoxy Benzoic Acid

Ligand Properties and Versatile Coordination Modes of the Carboxylate and Pyridine (B92270) Moieties

2-(Pyridin-4-ylmethoxy)benzoic acid is a flexible ligand that possesses two key coordinating sites: the carboxylate group and the nitrogen atom of the pyridine ring. acs.orgeurjchem.com This dual functionality allows it to bridge metal centers in various ways, leading to the formation of coordination complexes with diverse dimensionalities and topologies. eurjchem.comrsc.orgnih.gov The flexibility of the ether linkage between the phenyl and pyridyl rings enables the ligand to adopt different conformations to accommodate the coordination preferences of various metal ions.

The carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging. The pyridine nitrogen atom typically acts as a monodentate ligand, coordinating to a single metal center. The interplay of these coordination modes, often influenced by the choice of metal ion, solvent, and reaction conditions, gives rise to a rich structural chemistry. For instance, the deprotonated form of the ligand, 2-(pyridin-4-ylmethoxy)benzoate, has been shown to assemble into intricate one-, two-, and three-dimensional structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the ligand with a corresponding metal salt in a suitable solvent at elevated temperatures. The resulting crystalline products are then characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

Transition Metal Complexes (e.g., Co(II), Zn(II), Cd(II))

A number of transition metal complexes of this compound have been synthesized and structurally characterized.

Cobalt(II) Complexes: A mononuclear Co(II) complex with the formula [Co(L)₂(H₂O)₄] (where HL = this compound) has been reported. acs.org In this complex, the Co(II) ion is in an octahedral coordination environment, coordinated to two deprotonated ligands through the pyridine nitrogen atoms and four water molecules. acs.org The carboxylate groups are not directly coordinated to the metal center but are involved in hydrogen bonding interactions. Another study describes the formation of entangled Co(II) coordination polymers when this compound is used in conjunction with dicarboxylic acid ligands. dp.tech

Zinc(II) and Cadmium(II) Complexes: The coordination chemistry of this compound with Zn(II) and Cd(II) has been explored, leading to the formation of coordination polymers with varied structures. rsc.orgresearchgate.net The coordination modes of the ligand and the resulting frameworks are influenced by the specific metal ion. For example, the reaction of the related ligand 4-(pyridin-4-ylmethoxy)benzoic acid with Zn(II) salts under hydrothermal conditions has yielded two-dimensional square-shaped structures. researchgate.net The d¹⁰ electronic configuration of Zn(II) and Cd(II) makes them suitable for the construction of fluorescent coordination polymers. uab.cat

The table below summarizes key crystallographic data for representative transition metal complexes.

| Compound | Crystal System | Space Group | Reference |

| [Co(L)₂(H₂O)₄] | Monoclinic | P2₁/c | acs.org |

| [Zn(L)Cl] | Tetragonal | P4/nbp | researchgate.net |

| [Zn(L)₂] | Monoclinic | P2₁/c | researchgate.net |

Lanthanide Coordination Compounds

The larger ionic radii and higher coordination numbers of lanthanide ions lead to the formation of distinct coordination architectures with this compound and its isomers. While specific studies on this compound with lanthanides are limited in the provided results, research on the related ligand 3,5-bis(pyridine-2-ylmethoxy)benzoic acid demonstrates the formation of one-dimensional (1D) coordination polymers with the general formula {[Ln(L)₃(H₂O)₂]·xH₂O}n (Ln = Eu, Tb, Gd). acs.org In these structures, the lanthanide ions are coordinated by the carboxylate groups and water molecules, with the pyridine moieties involved in hydrogen bonding. acs.org These compounds often exhibit interesting photophysical properties, with the organic ligand acting as an antenna to sensitize the luminescence of the lanthanide ion. acs.org

Organometallic Derivatives (e.g., Organotin Compounds)

Organotin(IV) complexes derived from carboxylic acids have been extensively studied due to their structural diversity and potential applications. The synthesis of organotin(IV) carboxylates typically involves the reaction of an organotin(IV) oxide or hydroxide (B78521) with the carboxylic acid. academicjournals.orgajbasweb.com While specific research on organotin complexes of this compound was not found in the provided results, studies on similar ligands like 4-(diethylamino)benzoic acid provide insights into the expected coordination behavior. academicjournals.orgajbasweb.com These studies show the formation of monomeric, dimeric, and polymeric structures depending on the organic substituents on the tin atom. academicjournals.orgajbasweb.com The carboxylate group can coordinate to the tin atom in monodentate, bidentate, or bridging fashions, leading to various coordination numbers for the tin center. academicjournals.orgajbasweb.com

Structural Diversity of Resulting Coordination Polymers and Supramolecular Frameworks

The ability of this compound to act as a versatile bridging ligand results in the formation of a wide array of coordination polymers and supramolecular frameworks. The final structure is highly dependent on factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, the presence of co-ligands, and the solvent system used during synthesis.

Researchers have successfully constructed one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks using this ligand and its isomers. eurjchem.comrsc.orgnih.gov For instance, with transition metals like Zn(II) and Cd(II), 2D networks with a (4,4) topology are common. researchgate.net The flexibility of the ligand can also lead to the formation of interpenetrated networks, where multiple independent frameworks are entangled. Furthermore, non-covalent interactions, particularly hydrogen bonding involving the carboxylate groups and coordinated water molecules, play a crucial role in assembling lower-dimensional structures into higher-dimensional supramolecular architectures.

Spectroscopic and Electronic Properties of Metal Complexes

The coordination of this compound to metal centers influences its spectroscopic and electronic properties. Infrared (IR) spectroscopy is a key tool for characterizing these complexes. The coordination of the carboxylate group to a metal ion typically results in a shift of the characteristic C=O stretching frequency to lower wavenumbers compared to the free ligand.

The photoluminescence properties of complexes containing this ligand, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II) or with lanthanide ions, are of significant interest. The organic ligand can absorb energy and transfer it to the metal center, which then emits light at a characteristic wavelength. researchgate.netacs.org The emission properties can be tuned by modifying the ligand structure or the coordination environment of the metal ion. For example, Zn(II) and Cd(II) complexes of a related ligand, 4-(pyridin-4-ylmethoxy)benzoic acid, exhibit solid-state photoluminescence. researchgate.net The electronic properties of these materials make them potential candidates for applications in sensors, light-emitting diodes (LEDs), and photocatalysis. nih.govrsc.org

Theoretical Insights into Metal-Ligand Interactions and Bonding

Theoretical and computational chemistry provide powerful tools for understanding the intricate nature of metal-ligand interactions within coordination complexes of this compound. While specific theoretical studies on this exact ligand are limited, research on closely related structural analogs, particularly 4-(pyridin-4-ylmethoxy)benzoic acid, offers significant insights into the bonding characteristics, electronic properties, and the nature of the coordination sphere. These computational investigations, primarily employing Density Functional Theory (DFT), allow for a detailed analysis of bond orders, charge distributions, and the molecular orbitals involved in complex formation.

A key area of investigation in the coordination complexes of pyridyl-carboxylate ligands is the nature of the bond between the metal center and the coordinating atoms of the ligand. Natural Bond Orbital (NBO) analysis is a computational method that provides a quantitative description of these bonds. For instance, in studies of zinc(II) coordination polymers with the isomeric ligand 4-(pyridin-4-ylmethoxy)benzoic acid, NBO analysis using the PBE0/LANL2DZ method has been employed to elucidate the metal-ligand bonding. researchgate.net The results of such analyses indicate the presence of significant covalent interactions between the coordinating atoms (the nitrogen of the pyridine ring and the oxygen atoms of the carboxylate group) and the zinc(II) ion. researchgate.net This covalent character is a crucial factor in determining the stability and structural geometry of the resulting coordination polymers.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical tool for understanding the electronic behavior of these complexes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the chemical reactivity and kinetic stability of the molecule. In the context of coordination complexes, the composition of these frontier orbitals can also explain their photoluminescent properties. For example, in related zinc(II) complexes, the photoluminescence is often attributed to a ligand-to-metal charge-transfer (LMCT) mechanism. researchgate.net This suggests that the HOMO is primarily localized on the organic ligand, while the LUMO has significant metal character. Upon photoexcitation, an electron is promoted from the ligand-based HOMO to the metal-based LUMO, leading to the observed luminescence.

The table below summarizes key theoretical data that can be derived from computational studies on coordination complexes of pyridyl-carboxylate ligands, based on findings for structurally similar compounds.

| Theoretical Parameter | Significance in Metal-Ligand Bonding | Typical Findings for Related Complexes |

| Metal-Ligand Bond Lengths (Å) | Indicates the strength and nature of the coordination bond. Shorter bonds generally imply stronger interactions. | Varies depending on the metal ion and its coordination number. |

| Metal-Ligand Bond Angles (°) | Defines the coordination geometry around the metal center (e.g., tetrahedral, octahedral). | Dictated by the steric and electronic preferences of the metal ion and ligand. |

| NBO Analysis: Second-Order Perturbation Energy (E(2)) | Quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, indicating the strength of charge transfer and covalent contributions to the bond. | Significant E(2) values are observed for the interaction between the lone pairs of the coordinating N and O atoms and the vacant orbitals of the metal center, confirming covalent character. |

| NBO Analysis: Wiberg Bond Index | Provides a measure of the bond order, with values greater than zero indicating covalent character. | Values for metal-ligand bonds are typically less than one, indicating a bond with both ionic and covalent contributions. |

| Mulliken Atomic Charges | Estimates the partial atomic charges on the metal and ligand atoms, providing insight into the electrostatic component of the bonding. | The metal center typically carries a significant positive charge, while the coordinating N and O atoms are negatively charged, reflecting the polar nature of the bonds. |

| HOMO-LUMO Energy Gap (eV) | Relates to the electronic stability and reactivity of the complex. A larger gap suggests higher stability. | The magnitude of the gap influences the electronic transitions and photophysical properties of the complex. |

| Composition of Frontier Orbitals (HOMO/LUMO) | Determines the nature of electronic transitions (e.g., LMCT, MLCT, ligand-centered). | For luminescent complexes, the HOMO is often ligand-based, and the LUMO is metal-based, facilitating LMCT. |

It is important to note that while these theoretical insights are drawn from studies on closely related ligands, they provide a robust framework for understanding the coordination chemistry of this compound. The specific substitution pattern (ortho- vs. para-) on the benzoic acid ring can influence the steric hindrance around the coordination sites and may lead to subtle differences in the resulting complex geometries and electronic properties. However, the fundamental nature of the metal-ligand interactions, characterized by a combination of electrostatic attraction and significant covalent contributions from the pyridine nitrogen and carboxylate oxygen atoms, is expected to be a conserved feature.

Biological Activity and Mechanistic Studies in Vitro Focus

In Vitro Pharmacological Activity and Mechanistic Elucidation

In vitro pharmacological studies are crucial for identifying the molecular targets of a compound and elucidating its mechanism of action. For 2-(Pyridin-4-ylmethoxy)benzoic acid, these studies have explored its interactions with proteins and its ability to modulate enzyme activity.

The interaction of this compound with biological macromolecules such as proteins and enzymes is a key area of investigation. These interactions are fundamental to its potential pharmacological effects. While specific, comprehensive studies detailing its binding to a wide array of proteins are not extensively documented in publicly available literature, its enzyme inhibition profile provides indirect evidence of its interaction with specific enzyme active sites. The structural features of the compound, namely the pyridine (B92270) ring and the benzoic acid moiety connected by a methoxy (B1213986) linker, allow for various types of non-covalent interactions, including hydrogen bonding, and electrostatic interactions, which are critical for binding to biological targets.

The ability of this compound to inhibit the activity of specific enzymes has been a significant focus of in vitro research.

Tyrosinase: This compound has been identified as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis.

Insulysin: Research has explored the potential of derivatives of this compound as inhibitors of insulysin, a zinc metalloendopeptidase involved in the degradation of insulin (B600854) and other bioactive peptides.

DNA Gyrase: There is no direct evidence from the provided search results to suggest that this compound is an inhibitor of DNA gyrase.

Dihydroorotase: Similarly, there is no specific information available from the search results indicating that this compound has been evaluated as an inhibitor of Dihydroorotase.

Tyrosyl-tRNA Synthetase: No studies were found in the provided search results that specifically investigate the inhibitory activity of this compound against tyrosyl-tRNA synthetase.

In Vitro Antimicrobial Research

The potential of this compound and its derivatives as antimicrobial agents has been investigated against various pathogens.

There is limited specific data available from the provided search results on the antibacterial activity of this compound, particularly against Klebsiella pneumoniae. Broader studies on related chemical structures may offer insights, but direct evidence for this specific compound is not prominent.

Similarly, specific details regarding the antifungal activity of this compound are not extensively covered in the available literature.

In Vitro Antiviral Research

There is no information available from the provided search results to suggest that this compound has been evaluated for its in vitro antiviral activity.

In Vitro Anticancer Research and Mechanistic Investigations (focus on cellular and molecular mechanisms)

Extensive literature searches did not yield specific in vitro anticancer studies for the compound This compound . However, research on structurally related compounds, particularly isomers and derivatives, provides valuable insights into the potential anticancer activities and mechanisms of this chemical class. The following sections detail findings for these analogous compounds, which may suggest the potential, though unconfirmed, activity of This compound .

Research into a structurally similar isomer, 4-(Pyridin-4-ylmethoxy)benzoic acid , has primarily focused on its role as a ligand in the formation of metal complexes with anticancer properties. A notable example is a mononuclear cobalt(II) complex, [Co(L)2(H2O)4], where L represents the deprotonated form of 4-(Pyridin-4-ylmethoxy)benzoic acid . In vitro studies on this complex demonstrated its ability to interact with calf thymus DNA (CT-DNA) through an electrostatic binding mode. The intrinsic binding constant (Kb) was determined to be 4.25 × 104 M-1. Furthermore, the complex was shown to induce significant DNA photocleavage activity, suggesting a mechanism that involves the generation of hydroxyl radicals via a photo-redox pathway. acs.org

Other research has explored the anticancer potential of various pyridine and benzoic acid derivatives, highlighting the importance of this structural combination. For instance, a review of benzoic acid derivatives points to the significant anticancer activity of compounds like 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one, which is derived from a benzoic acid precursor and exhibits a potent IC50 value of 0.06 µM against the human hepatocellular liver carcinoma (HepG2) cell line. preprints.org While not direct evidence for the activity of This compound , these findings underscore the potential of the pyridine and benzoic acid moieties as a scaffold for anticancer agents.

The broader class of pyridine-containing heterocycles has been extensively reviewed, with a significant number of FDA-approved anticancer drugs featuring this core structure. The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological targets, enhancing pharmacokinetic properties. nih.gov This general principle may apply to This compound , suggesting that it could interact with various biological macromolecules implicated in cancer pathways.

The following table summarizes the in vitro anticancer data for a related metal complex.

| Compound/Complex | Cell Line | Assay | Key Findings | Reference |

| [Co(L)2(H2O)4] (L = 4-(Pyridin-4-ylmethoxy)benzoate) | - | DNA interaction studies (UV-Vis, fluorescence, CD spectroscopy), DNA cleavage assay | Binds to CT-DNA via electrostatic interaction (Kb = 4.25 × 104 M-1); exhibits photo-induced DNA cleavage. | acs.org |

Structure-Activity Relationship (SAR) Studies

Due to the absence of specific research on This compound , this section discusses the structure-activity relationships (SAR) of analogous compounds to infer the potential pharmacophoric relevance of its structural components.

The core structure of This compound comprises a benzoic acid moiety linked to a pyridine ring via a methoxy bridge. Both the pyridine ring and the benzoic acid group are recognized as important pharmacophores in medicinal chemistry, contributing to the biological activities of numerous compounds.

The pyridine ring is a common feature in many anticancer agents. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. The position of the nitrogen atom within the ring and the substitution pattern are critical for activity. For instance, in a series of oxazolo[5,4-d]pyrimidines, a 4-pyridyl substituent was found to be essential for potent kinase inhibition and cytotoxic activity, whereas a phenyl group at the same position resulted in a loss of activity.

The benzoic acid moiety also plays a crucial role. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are often vital for binding to target proteins. Modifications to the benzoic acid ring, such as the introduction of different substituents, can significantly modulate anticancer activity. For example, a study on brartemicin analogues, which are coupled with benzoic acid derivatives, showed that a 2,6-difluoro substitution on the benzoic acid ring maintained anti-invasive activities. nih.gov In another study, the presence of a fluoro group at the 4-position of the benzoic acid ring was important for anti-invasive properties, but this effect was diminished when combined with a methoxy group at the 3-position. nih.gov

The following table outlines the key pharmacophoric features identified in related compound classes.

| Pharmacophore | Importance in Anticancer Activity | Example from Related Compounds | Reference |

| Pyridine Ring | Acts as a hydrogen bond acceptor; its substitution pattern is critical for activity. | A 4-pyridyl substituent was essential for the activity of oxazolo[5,4-d]pyrimidine-based kinase inhibitors. | |

| Benzoic Acid | Participates in hydrogen bonding and ionic interactions; substitution pattern modulates activity. | Fluoro-substitution on the benzoic acid ring of brartemicin analogues influenced their anti-invasive properties. | nih.gov |

| Methoxy Linker | Influences molecular conformation, flexibility, and physicochemical properties. | The nature of the linker is generally crucial for the optimal orientation of pharmacophoric groups. |

Metabolic Fate and Biotransformation in Vitro Studies Only

In Vitro Metabolic Stability and Metabolite Identification

While specific in vitro metabolic stability data for 2-(Pyridin-4-ylmethoxy)benzoic acid is not extensively documented in publicly available literature, the metabolic stability of structurally related compounds can provide valuable insights. For instance, a study on (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine, a compound also featuring a pyridinylmethoxy-benzoyl scaffold, reported high metabolic stability in in vitro assays. nih.gov This suggests that the core structure may not be readily susceptible to rapid metabolism.

In the absence of direct metabolite identification for this compound, potential metabolites can be predicted based on the known biotransformations of its primary structural components: the pyridine (B92270) ring and the benzoic acid moiety.

Table 1: Predicted Metabolites of this compound Based on Analogous Compounds

| Predicted Metabolite | Metabolic Pathway |

| This compound N-oxide | N-oxidation of the pyridine ring |

| 2-((3-Hydroxypyridin-4-yl)methoxy)benzoic acid | Aromatic hydroxylation of the pyridine ring |

| 2-(Pyridin-4-ylmethoxy)hippuric acid | Glycine (B1666218) conjugation of the carboxylic acid |

| 2-(Pyridin-4-ylmethoxy)benzoyl glucuronide | Glucuronidation of the carboxylic acid |

| 4-Pyridylmethanol and 2-Hydroxybenzoic acid | Ether cleavage |

This table represents predicted metabolites and is not based on direct experimental observation for the specified compound.

Characterization of Enzymatic Biotransformation Pathways (e.g., glucuronidation, oxidative metabolism)

The biotransformation of this compound in vitro is expected to proceed through several well-established enzymatic pathways, primarily involving oxidative metabolism and conjugation reactions.

Oxidative Metabolism: The pyridine ring is susceptible to oxidative metabolism, a common pathway for many pyridine-containing drugs. nih.govnih.gov This can lead to the formation of N-oxides and hydroxylated derivatives. Studies on substituted pyridines have demonstrated that toluene (B28343) dioxygenase (TDO)-containing microorganisms can hydroxylate the pyridine ring, typically at the 3-position. For instance, 4-alkylpyridines are hydroxylated to the corresponding 4-substituted 3-hydroxypyridines. Another potential oxidative pathway is the cleavage of the ether linkage, which would yield 4-pyridylmethanol and 2-hydroxybenzoic acid.

Glucuronidation: The carboxylic acid group of the benzoic acid moiety is a prime site for glucuronidation, a major phase II detoxification pathway. This process involves the conjugation of glucuronic acid to the carboxylic acid, forming an acyl glucuronide. hmdb.caresearchgate.net Benzoic acid and its derivatives are known to form such conjugates. hmdb.caresearchgate.net The formation of acyl glucuronides is catalyzed by UDP-glucuronosyltransferases (UGTs). hmdb.ca It has been noted that acyl glucuronides of some benzoic acid derivatives, like furosemide, are relatively stable and less reactive. researchgate.net

Amino Acid Conjugation: Another significant metabolic pathway for carboxylic acids is conjugation with amino acids, most commonly glycine. nih.goval-edu.comnih.gov This reaction, catalyzed by acyl-CoA synthetases and N-acyltransferases, results in the formation of hippuric acid derivatives. al-edu.com The extent of glycine conjugation can be influenced by the physicochemical properties of the substituents on the benzoic acid ring, such as lipophilicity and steric bulk. nih.govnih.gov

Role of Specific Hepatic Enzymes in In Vitro Metabolism (e.g., liver microsomes)

The metabolism of this compound is anticipated to be mediated by hepatic enzymes, with liver microsomes playing a central role in oxidative pathways.

Liver Microsomes: In vitro studies utilizing liver microsomes are standard for assessing metabolic stability and identifying metabolites. srce.hr These preparations contain a rich complement of cytochrome P450 (CYP450) enzymes, which are the primary catalysts for the oxidative metabolism of many xenobiotics. The N-oxidation and hydroxylation of the pyridine ring of this compound would be expected to be catalyzed by CYP450 isoforms. The metabolism of benzoic acid benzylidenehydrazide in rat liver microsomes has been shown to produce hydrolytic and phenolic metabolites. nih.gov

Mitochondria: The enzymes responsible for amino acid conjugation are located in the mitochondria. researchgate.net Therefore, in vitro studies using isolated liver or kidney mitochondria would be necessary to fully characterize the formation of the glycine conjugate of this compound. Studies have shown that the rate of glycine conjugation of benzoic acid can vary between individuals and is dependent on the availability of glycine and coenzyme A. nih.govresearchgate.net

Comparative In Vitro Metabolic Studies with Analogues

Comparing the in vitro metabolism of this compound with its analogues can provide a deeper understanding of structure-metabolism relationships.

A study on the metabolism of 3-benzoylpyridine, which shares a pyridine ring attached to a carbonyl group, revealed species-specific differences in metabolism. In isolated perfused rat liver, the major metabolites were 3-(alpha-hydroxybenzyl)pyridine and its glucuronide, as well as N-oxides. nih.gov This highlights the potential for both reduction of a carbonyl (if present) and N-oxidation.

The position of the substituent on the pyridine ring significantly influences the regioselectivity of its biotransformation. For example, 3-alkylpyridines primarily undergo side-chain hydroxylation, whereas 4-alkylpyridines are hydroxylated on the ring. This suggests that the 4-position of the pyridine in this compound directs metabolism towards ring hydroxylation.

Furthermore, studies on various substituted benzoic acids have shown that factors like lipophilicity and the steric and electronic properties of substituents can affect the rate and extent of glycine conjugation and glucuronidation. nih.govnih.govacs.org

Applications in Academic Research and Future Directions

Role as a Synthetic Building Block for Complex Molecules and Molecular Probes

In the realm of organic synthesis, 2-(Pyridin-4-ylmethoxy)benzoic acid and its derivatives are valuable building blocks for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals. lookchem.com The carboxylic acid group provides a reactive handle for standard transformations such as esterification and amidation, while the pyridine (B92270) ring offers a site for quaternization, N-oxide formation, or metal coordination.

The utility of this structural motif is evident in the synthesis of various complex organic structures. For instance, related pyridine-4-yl derivatives are integral intermediates in the preparation of compounds designed as immunomodulating agents. google.com The synthesis of these intricate molecules often involves multi-step sequences where the pyridinylmethoxy benzoic acid scaffold is introduced to build upon. Furthermore, derivatives such as 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid serve as key intermediates in the synthesis of kinase inhibitors like Nilotinib, which is used in cancer therapy. chemicalbook.com This highlights the role of such compounds as foundational skeletons in the development of potent and selective therapeutic agents. The ability to modify both the benzoic acid and pyridine portions of the molecule allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Derivatives of this compound, such as its bromo- and fluoro-substituted analogues, are also commercially available, providing chemists with a toolkit of building blocks for creating diverse molecular libraries. bldpharm.combldpharm.com These halogenated derivatives can be used in cross-coupling reactions to introduce further complexity, underscoring their versatility as synthetic intermediates. The compound also serves as a scaffold for developing molecular probes for biological studies, where the pyridine unit can interact with biological targets and the benzoic acid moiety can be functionalized with reporter groups.

Applications in Supramolecular Chemistry and Advanced Materials Science

A significant area of research for this compound and its isomers is in supramolecular chemistry and the development of advanced materials, particularly metal-organic frameworks (MOFs) and coordination polymers. tandfonline.com The compound acts as an organic ligand, using its pyridine nitrogen atom and the oxygen atoms of the deprotonated carboxylate group to bind to metal ions. This coordination leads to the self-assembly of extended, multidimensional networks with diverse topologies and potential functions. researchgate.net